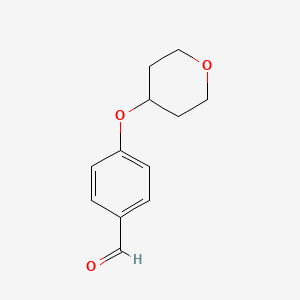

4-(Tetrahydropyran-4-yloxy)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds defined by an aldehyde group (-CHO) directly attached to an aromatic ring. numberanalytics.comwisdomlib.org This structural feature is central to their chemistry, making them crucial intermediates in a vast array of synthetic processes. numberanalytics.comwisdomlib.org They are widely used as building blocks for more complex molecules, including pharmaceuticals, dyes, polymers, and fragrances. numberanalytics.comfiveable.me

The reactivity of aromatic aldehydes is dominated by the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic addition reactions. numberanalytics.comfiveable.me However, the adjacent aromatic ring exerts significant electronic influence through resonance, which stabilizes the carbonyl group and makes the carbonyl carbon less electrophilic compared to aliphatic aldehydes. fiveable.me Despite this, aromatic aldehydes participate in a wide range of important transformations, including:

Condensation reactions: Such as the aldol (B89426) condensation and Claisen-Schmidt condensation.

Wittig reaction: For the formation of alkenes.

Reductive amination: To produce amines.

Oxidation: To form carboxylic acids.

Cannizzaro reaction: A disproportionation reaction in the absence of α-hydrogens.

4-(Tetrahydropyran-4-yloxy)benzaldehyde fits squarely within this class, possessing the characteristic benzaldehyde (B42025) core. Its aldehyde functionality allows it to engage in the full spectrum of reactions typical for aromatic aldehydes, serving as a versatile handle for molecular elaboration.

Significance of the Tetrahydropyran-4-yloxy Moiety in Organic Synthesis

The tetrahydropyran (B127337) (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.orgijprajournal.com This structural motif is of paramount importance in organic chemistry for several reasons. It is a core component of many natural products, particularly pyranose sugars, and a wide range of biologically active molecules, including marine toxins and polyether antibiotics. ijprajournal.comguidechem.com Consequently, the synthesis of molecules containing the THP ring is a major focus in synthetic chemistry. guidechem.comorganic-chemistry.org

In the context of this compound, the THP moiety is not the more common 2-tetrahydropyranyl ether used as an acid-labile protecting group for alcohols. wikipedia.org Instead, it is a stable 4-substituted oxane ring linked through an ether bond. This specific linkage imparts several key features:

Chemical Stability: The ether linkage to the 4-position of the THP ring is robust and not susceptible to the mild acidic hydrolysis that cleaves 2-THP protecting groups. wikipedia.org This stability allows for chemical transformations to be performed on the aldehyde group without disturbing the heterocyclic portion of the molecule.

Structural Scaffolding: The THP ring acts as a non-planar, three-dimensional structural element. This can be crucial in medicinal chemistry for orienting other functional groups in specific spatial arrangements to optimize interactions with biological targets.

Modulation of Physical Properties: The inclusion of the cyclic ether can influence the parent molecule's solubility, lipophilicity, and crystalline properties.

The THP ring itself is a valuable building block, and its presence in this benzaldehyde derivative makes it a precursor for constructing more elaborate heterocyclic systems. ijprajournal.comchemicalbook.comchemicalbook.com

Rationale for Comprehensive Academic Investigation of this compound

The academic and industrial interest in this compound stems directly from its hybrid structure, which combines the synthetic versatility of an aromatic aldehyde with the stable, structurally significant tetrahydropyran moiety. This combination makes it a highly useful intermediate for multi-step syntheses of complex target molecules. myskinrecipes.com

The primary rationale for its investigation includes:

Pharmaceutical Drug Discovery: The THP scaffold is present in numerous approved drugs and clinical candidates. ijprajournal.comguidechem.com This compound provides a direct route to incorporate this privileged scaffold while leaving a reactive aldehyde handle for further derivatization. This allows for the systematic exploration of chemical space around a core structure in the search for new active pharmaceutical ingredients (APIs). myskinrecipes.com

Synthesis of Functional Materials: The rigid aromatic ring combined with the flexible, three-dimensional THP group can be exploited in the design of novel materials. For instance, it can be used in the synthesis of liquid crystals, where molecular shape and polarity are critical. myskinrecipes.com

Development of Synthetic Methodologies: The compound can serve as a model substrate for developing new chemical reactions. Its defined structure and predictable reactivity at the aldehyde site allow researchers to test the scope and limitations of new synthetic methods.

In essence, this compound is not merely a chemical curiosity but a strategic tool in the synthetic chemist's arsenal. Its bifunctional nature allows for a modular approach to building complex molecules, securing its place as a compound of significant interest in advanced organic chemistry research.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHCMIVOQNBOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567292 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215460-40-5 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tetrahydropyran 4 Yloxy Benzaldehyde

Overview of Established Synthetic Routes

The established and most direct route to 4-(Tetrahydropyran-4-yloxy)benzaldehyde is the acid-catalyzed reaction between 4-hydroxybenzaldehyde (B117250) and 3,4-dihydro-2H-pyran (DHP). The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the activated DHP molecule to form the stable THP ether linkage. The reaction is typically promoted by a catalytic amount of a protic (Brønsted) or Lewis acid.

A variety of catalysts have been developed to facilitate this transformation efficiently and under mild conditions, aiming to maximize yield and minimize side reactions. conicet.gov.ar The choice of catalyst and reaction conditions can be tailored to accommodate other functional groups within the molecule, which is particularly important for a substrate like 4-hydroxybenzaldehyde that also contains a reactive aldehyde group. nbinno.comsinocurechem.com The development of heterogeneous and recyclable catalysts has also become a focus, aligning with the principles of green chemistry. nih.govd-nb.info

Detailed Synthetic Pathways

The primary pathway for synthesizing this compound is the direct protection of 4-hydroxybenzaldehyde.

This method involves the addition of the hydroxyl group from 4-hydroxybenzaldehyde across the double bond of 3,4-dihydro-2H-pyran. The reaction is catalyzed by acids, which activate the DHP to make it more susceptible to nucleophilic attack.

Brønsted acids like p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the tetrahydropyranylation of phenols. The acid protonates the DHP, forming a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by the phenolic oxygen of 4-hydroxybenzaldehyde. This method is effective, but can sometimes require careful control of reaction conditions to prevent side reactions or degradation of sensitive substrates.

Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are also potent catalysts for this transformation. They function by coordinating to the oxygen atom of DHP, which activates the double bond towards nucleophilic attack. Lewis acid catalysis can offer advantages in terms of reaction rates and selectivity.

Table 1: Comparison of Acid Catalysts in Tetrahydropyranylation

| Catalyst Type | Example Catalyst | Mechanism of Action | Typical Conditions |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonates DHP to form an oxocarbenium ion intermediate. | Catalytic amount, organic solvent (e.g., CH₂Cl₂, THF), room temperature. |

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Coordinates with DHP's oxygen atom, activating the double bond. | Catalytic amount, aprotic solvent (e.g., CH₂Cl₂), often at low temperatures. |

| Heterogeneous Acid | NH₄HSO₄ supported on SiO₂ | Provides an acidic solid surface for the reaction, allowing for easy catalyst removal. nih.govd-nb.info | Recyclable catalyst, green solvents (e.g., 2-MeTHF), room temperature. nih.govd-nb.info |

Milder Lewis acids, such as magnesium bromide (MgBr₂) and magnesium iodide (MgI₂), have also been employed for tetrahydropyranylation. These catalysts are often favored when dealing with sensitive functional groups that might not be stable to stronger acids. The mechanism is similar to that of other Lewis acids, involving coordination to the DHP oxygen to enhance its electrophilicity. The use of such catalysts can improve the chemoselectivity of the reaction, which is a critical consideration in the synthesis of this compound.

The choice of solvent and reaction conditions plays a pivotal role in the success of the tetrahydropyranylation reaction.

Solvents : Aprotic solvents are generally preferred to prevent competition with the nucleophile (4-hydroxybenzaldehyde). Dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), toluene, and diethyl ether are commonly used. conicet.gov.arresearchgate.net Recent research has focused on employing greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to be effective for this transformation, particularly with heterogeneous catalysts. nih.govd-nb.info The solubility of 4-hydroxybenzaldehyde, which is readily soluble in organic solvents like ethanol (B145695) and ether but only slightly soluble in water, is a key consideration in solvent selection. sinocurechem.comresearchgate.net

Temperature : Most tetrahydropyranylation reactions can be carried out at room temperature, making the procedure convenient and energy-efficient. conicet.gov.arnih.gov For highly reactive substrates or strong catalysts, lower temperatures (e.g., 0 °C) may be used to control the reaction rate and prevent the formation of byproducts.

Stoichiometry : Typically, a slight excess of 3,4-dihydro-2H-pyran is used to ensure complete conversion of the 4-hydroxybenzaldehyde. The catalyst is used in small, catalytic amounts, often in the range of 1-5 mol%.

Table 2: Influence of Solvents on Tetrahydropyranylation

| Solvent | Type | Rationale for Use |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Chlorinated | Good solubility for reactants, relatively inert. |

| Tetrahydrofuran (THF) | Ethereal | Aprotic, good solvating properties for both reactants and intermediates. osti.gov |

| Toluene | Aromatic Hydrocarbon | Aprotic, can be used at various temperatures. conicet.gov.ar |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Ethereal | Environmentally benign alternative to traditional ethereal solvents. nih.govd-nb.info |

Chemoselectivity : For a molecule like 4-hydroxybenzaldehyde, which contains both a phenolic hydroxyl group and an aldehyde group, chemoselectivity is paramount. The goal is to selectively protect the hydroxyl group without affecting the aldehyde. The tetrahydropyranylation reaction is highly chemoselective for hydroxyl groups over aldehydes under acidic conditions because the hydroxyl group is a much better nucleophile in this context. The aldehyde group is generally stable under the mild acidic conditions used for this protection. The development of novel heterogeneous Lewis acid catalysts has further enhanced this selectivity, allowing for the clean protection of alcohols and phenols. researchgate.net

Regioselectivity : The concept of regioselectivity becomes relevant when a molecule contains multiple, non-equivalent hydroxyl groups. In the case of 4-hydroxybenzaldehyde, there is only one hydroxyl group, so regioselectivity is not a factor in its tetrahydropyranylation. However, in related molecules like 3,4-dihydroxybenzaldehyde (B13553), selective protection of one hydroxyl group over the other is a significant challenge. Studies have shown that it is possible to achieve regioselective protection of the 4-hydroxyl group in such catechols, demonstrating that subtle electronic and steric factors can be exploited to direct the reaction to a specific site. mdpi.com This principle underscores the precise control achievable in protection group chemistry.

Emerging and Green Chemistry Approaches in Tetrahydropyranylation

In the broader context of tetrahydropyranylation, which is analogous to the ether linkage formation in this compound, green chemistry principles are being increasingly integrated to enhance sustainability. One innovative approach involves the use of bio-inspired acidic natural deep eutectic solvents (NADESs). researchgate.net These NADESs can serve as non-innocent reaction media, effectively catalyzing the formation of tetrahydropyranyl (THP) ethers under mild conditions. researchgate.net This methodology offers several advantages, including rapid reaction times, often as short as 90 seconds, and the use of eco-friendly solvents like cyclopentyl methyl ether (CPME) for product isolation. researchgate.net Such approaches align with green chemistry goals by offering high yields, catalyst reusability, and simplified reprocessing procedures, thereby presenting a sustainable alternative to traditional synthetic routes. researchgate.net

Optimization Strategies in this compound Synthesis

The efficient synthesis of this compound, typically achieved via a Williamson ether synthesis from 4-hydroxybenzaldehyde and a 4-substituted tetrahydropyran (B127337), hinges on the careful optimization of several reaction parameters.

Catalyst Selection and Loading Effects

The choice of catalyst or base is critical in driving the etherification reaction. In related Williamson ether syntheses, triethylamine (B128534) is often employed as a catalyst to deprotonate the hydroxyl group of the phenol (B47542), thereby activating it for nucleophilic attack. orientjchem.org The selection of an appropriate base (e.g., potassium carbonate, sodium hydride) and its concentration is crucial for achieving high yields.

In analogous catalytic processes, the amount of catalyst used, or catalyst loading, can vary significantly, from as low as 0.01% to as high as 10% by weight relative to the substrate. google.com While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher yield and can complicate purification. Therefore, optimizing the catalyst loading is a key step in developing an efficient and cost-effective synthesis.

Below is a table illustrating the hypothetical effect of different bases and their loading on the yield of this compound.

| Base | Loading (mol equiv) | Yield (%) |

| Triethylamine | 1.2 | 75 |

| Potassium Carbonate | 1.5 | 88 |

| Potassium Carbonate | 2.0 | 92 |

| Sodium Hydride | 1.1 | 95 |

| Cesium Carbonate | 1.5 | 94 |

Temperature and Reaction Time Optimization for Enhanced Efficiency

Temperature and reaction time are interdependent variables that must be co-optimized. For similar etherification reactions, conditions can range from room temperature for several hours to elevated temperatures to accelerate the reaction. orientjchem.org For instance, a comparable synthesis involving the protection of 3,4-dihydroxybenzaldehyde is conducted at 40°C for 24 hours. mdpi.com

The general principle involves finding a temperature that is high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of reactants and products or the formation of unwanted by-products. google.com The reaction time is then optimized to allow the reaction to proceed to completion without unnecessary energy consumption or product degradation from prolonged heating. google.com

The following table demonstrates a potential optimization scenario for the synthesis.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | 24 | 65 | 98 |

| 40 | 24 | 85 | 97 |

| 60 | 8 | 92 | 95 |

| 60 | 12 | 94 | 94 |

| 80 | 4 | 91 | 88 |

Control of By-product Formation

A primary challenge in the synthesis of this compound is the minimization of by-products. In a Williamson ether synthesis using a halo-substituted tetrahydropyran, a potential side reaction is the elimination of the halide to form an unsaturated cyclic ether. The choice of a less hindered base and moderate temperatures can favor the desired substitution reaction over elimination. Furthermore, controlling the stoichiometry of the reagents is essential. Using an excess of one reagent can lead to undesired secondary reactions. nih.gov For example, in other syntheses, using too much of an acylating agent can result in the formation of double-acylated by-products. nih.gov Careful control over reaction conditions and reagent ratios is therefore paramount to ensure high selectivity for the target molecule.

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity. The specific technique employed depends on the physical properties of the product and the nature of the impurities.

Commonly used methods include:

Recrystallization : This technique is effective for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water), and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. orientjchem.org

Column Chromatography : This is a highly versatile method for separating the target compound from unreacted starting materials, catalysts, and by-products. mdpi.com The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes, is used to move the components through the column at different rates, allowing for their separation and collection. mdpi.comrsc.org

After isolation, the purity of the compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). orientjchem.org

Chemical Reactivity and Transformational Chemistry of 4 Tetrahydropyran 4 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site on the molecule for many transformations, participating in a wide array of reactions that are characteristic of aromatic aldehydes.

Oxidation Reactions and Formation of Carboxylic Acid Derivatives

The aldehyde functional group of 4-(Tetrahydropyran-4-yloxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(Tetrahydropyran-4-yloxy)benzoic acid. The selection of an oxidizing agent is crucial to ensure the integrity of the acid-sensitive tetrahydropyranyl (THP) ether. While strong oxidizing agents could potentially cleave the protecting group, milder and more selective reagents are effective for this transformation. Reagents such as sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) source or silver(I) oxide (Ag₂O), commonly used in the Tollens' reaction, are suitable for this purpose, providing the carboxylic acid derivative in good yield without affecting the ether linkage.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene. | 4-(Tetrahydropyran-4-yloxy)benzoic acid | Highly selective for aldehydes; mild conditions protect the THP ether. |

| Silver(I) Oxide (Ag₂O) or Tollens' Reagent | Aqueous ammonia, mild heat. | 4-(Tetrahydropyran-4-yloxy)benzoic acid | A classic method for aldehyde oxidation that is compatible with many functional groups. |

Reduction Reactions and Formation of Alcohol Derivatives

The carbonyl group of the aldehyde can be selectively reduced to a primary alcohol, yielding [4-(Tetrahydropyran-4-yloxy)phenyl]methanol. This transformation is typically accomplished with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice. It is mild enough to not affect the aromatic ring or the ether linkage. For example, the reduction of similar substituted benzaldehydes with NaBH₄ proceeds efficiently, sometimes in the presence of a weak acid to quench the intermediate alkoxide and prevent side reactions. nih.gov

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [4-(Tetrahydropyran-4-yloxy)phenyl]methanol | Standard, mild conditions; highly selective for the aldehyde group. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | [4-(Tetrahydropyran-4-yloxy)phenyl]methanol | More powerful but also effective; requires anhydrous conditions. |

Nucleophilic Addition Reactions at the Carbonyl Center

As with other aldehydes, the electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles. pressbooks.publibretexts.org These reactions are fundamental for carbon-carbon bond formation. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring, but still readily undergo these additions. pressbooks.publibretexts.org

Grignard Reaction : Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an acidic workup converts the aldehyde into a secondary alcohol. masterorganicchemistry.com The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com

Wittig Reaction : This reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org It involves the use of a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form an oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org

Knoevenagel Condensation : This is a condensation reaction between the aldehyde and a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction involves a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product. wikipedia.org

Reactions Involving the Tetrahydropyran-4-yloxy Ether Linkage

The THP ether serves primarily as a protecting group for the phenolic hydroxyl. Its reactivity is centered on its cleavage under acidic conditions.

Cleavage Reactions of the Tetrahydropyranyl Protecting Group (Deprotection)

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and phenols due to its stability in neutral and basic conditions, but its ease of removal under acidic conditions. thieme-connect.deresearchgate.net The cleavage of the ether linkage in this compound regenerates the free phenol (B47542), 4-hydroxybenzaldehyde (B117250).

This deprotection is an acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form the stable, resonance-delocalized oxocarbenium ion intermediate. youtube.com This intermediate is then trapped by a nucleophile, typically water or an alcohol solvent, to release the desired phenol. youtube.commasterorganicchemistry.com A variety of acidic catalysts can be employed for this transformation, ranging from mineral acids to milder organic acids or Lewis acids. nih.gov

| Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Acetic Acid (AcOH) | Aqueous solution (e.g., AcOH/H₂O/THF), often with gentle heating. nih.gov | 4-Hydroxybenzaldehyde | Mild conditions suitable for sensitive substrates. |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in an alcohol solvent (e.g., methanol). | 4-Hydroxybenzaldehyde | Common and effective method for acetal (B89532) exchange/hydrolysis. nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol or ethanol, often heated. thieme-connect.de | 4-Hydroxybenzaldehyde | A milder acidic catalyst that generates low concentrations of H⁺. |

Potential for Substitution Reactions on the Tetrahydropyran (B127337) Ring

Direct substitution on the saturated tetrahydropyran ring of this compound is generally not a feasible reaction pathway under standard conditions. Saturated ethers are known to be one of the least reactive classes of organic compounds, largely due to the strength and inertness of the C-O and C-H sigma bonds in the absence of an activating group. libretexts.orglibretexts.org

The reactivity of the THP ring itself is low compared to the other functional groups in the molecule. youtube.com

Inertness to Nucleophiles and Bases : The C-H and C-O bonds of the saturated ring are not susceptible to attack by nucleophiles or bases.

Radical Reactions : Ethers can undergo radical-initiated reactions, such as autoxidation in the presence of air and light to form explosive peroxides at the carbon adjacent to the oxygen. libretexts.org However, this is an uncontrolled degradation rather than a synthetic transformation.

Acid-Catalyzed Reactions : The most significant reactivity of the ether linkage involves cleavage under strong acid conditions. ck12.org Any conditions harsh enough to potentially promote substitution on the THP ring (e.g., using superacids) would almost certainly lead to the rapid cleavage of the more labile C-O bond connecting the THP group to the phenoxy oxygen first.

Therefore, the potential for selective substitution on the THP ring while preserving the rest of the molecular structure is extremely low. Synthetic strategies requiring substituted THP rings typically build the substituted ring first and then attach it to the aromatic core, rather than attempting to modify the ring post-synthesis. syr.edursc.org

Electrophilic Aromatic Substitution on the Benzaldehyde (B42025) Moiety of this compound

The benzaldehyde moiety of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic rings. The reactivity and regioselectivity of these substitutions are profoundly influenced by the electronic effects of the two substituents present on the benzene ring: the deactivating aldehyde group (-CHO) and the activating tetrahydropyran-4-yloxy group (-O-THP).

Directing Effects of the Tetrahydropyran-4-yloxy Group

The tetrahydropyran-4-yloxy group, an ether linkage to the aromatic ring, plays a crucial role in directing the position of incoming electrophiles. This substituent is classified as an activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance (a +M effect). This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

The directing effect can be understood by examining the resonance structures of the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho, meta, and para positions relative to the tetrahydropyran-4-yloxy group.

Attack at the ortho and para positions: The resulting arenium ions are significantly stabilized by resonance. A key resonance contributor places the positive charge on the carbon atom directly bonded to the oxygen of the ether. This allows the oxygen's lone pair to delocalize and form an additional, highly stable resonance structure where all atoms (except hydrogen) have a complete octet. This enhanced stability of the ortho and para intermediates lowers the activation energy for their formation, making these pathways more favorable.

Attack at the meta position: The positive charge in the arenium ion is never delocalized onto the carbon bearing the tetrahydropyran-4-yloxy group. Consequently, the direct resonance stabilization from the oxygen lone pair is not possible, rendering the meta intermediate less stable than the ortho and para intermediates.

In the case of this compound, the para position is already occupied by the aldehyde group. Therefore, the activating and directing influence of the tetrahydropyran-4-yloxy group channels incoming electrophiles primarily to the two equivalent ortho positions (C3 and C5).

Simultaneously, the benzaldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It withdraws electron density from the aromatic ring, making it less reactive. Its meta-directing influence arises because the arenium ions formed from attack at the meta positions (C3 and C5) are less destabilized than those from ortho and para attack. In the latter cases, one resonance structure would place the positive charge adjacent to the positively polarized carbonyl carbon, which is energetically unfavorable.

Crucially, for this compound, the directing effects of the two substituents are synergistic. The ortho-directing tetrahydropyran-4-yloxy group and the meta-directing aldehyde group both favor substitution at the same positions: C3 and C5. This reinforcement leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions.

Regioselectivity Challenges and Solutions

While the electronic directing effects in this compound strongly favor substitution at the C3 and C5 positions, practical synthetic applications can present challenges in achieving high regioselectivity and yields.

One potential challenge is steric hindrance . The tetrahydropyran-4-yloxy group is significantly bulkier than a simple methoxy (B1213986) or ethoxy group. This steric bulk can hinder the approach of the electrophile to the adjacent ortho positions (C3 and C5). The extent of this hindrance depends on the size of the electrophile and the reaction conditions. For smaller electrophiles, such as the nitronium ion (NO₂⁺) in nitration, the steric effect might be less pronounced. However, for larger electrophiles, such as those generated in Friedel-Crafts alkylation or acylation, steric hindrance could potentially lower the reaction rate and yield.

Another challenge can be the reactivity of the aldehyde group under certain electrophilic substitution conditions. Strongly acidic conditions, often employed in nitration or sulfonation, can lead to side reactions involving the aldehyde.

Solutions to these challenges often involve the careful selection of reagents and reaction conditions to optimize for the desired regioselectivity.

Data on Regioselective Electrophilic Aromatic Substitution of 4-Alkoxybenzaldehydes

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively reported in publicly available literature, the reactivity can be inferred from studies on analogous 4-alkoxybenzaldehydes. The following table summarizes typical conditions and outcomes for such reactions, which would be expected to be similar for the target compound.

| Electrophilic Substitution | Reagent and Conditions | Expected Major Product(s) | Observed Regioselectivity/Yields (for analogs) |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | 3-Nitro-4-(tetrahydropyran-4-yloxy)benzaldehyde | For 4-methoxybenzaldehyde, nitration typically yields the 3-nitro derivative in high yield. |

| Bromination | Br₂, Acetic Acid | 3-Bromo-4-(tetrahydropyran-4-yloxy)benzaldehyde | Bromination of 4-alkoxybenzaldehydes generally proceeds with high regioselectivity to the 3-position. |

| Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | 3-Chloro-4-(tetrahydropyran-4-yloxy)benzaldehyde | Similar to bromination, chlorination is expected to be highly regioselective. |

| Friedel-Crafts Acylation | Acyl Halide, AlCl₃ | 3-Acyl-4-(tetrahydropyran-4-yloxy)benzaldehyde | May face challenges due to steric hindrance and potential complexation of the Lewis acid with the carbonyl oxygen. Milder conditions or alternative catalysts may be required. |

To overcome potential regioselectivity challenges, several strategies can be employed:

Use of Milder Reagents and Catalysts: For reactions like Friedel-Crafts acylation, using less reactive but more selective catalyst systems can help to avoid side reactions and improve the yield of the desired isomer.

Optimization of Reaction Conditions: Adjusting temperature, reaction time, and solvent can have a significant impact on the regiochemical outcome. Lower temperatures often favor the thermodynamically more stable product and can reduce the formation of byproducts.

Protecting Group Strategies: In cases where the aldehyde group interferes with the reaction, it can be temporarily protected as an acetal. After the electrophilic substitution is performed, the acetal can be deprotected to regenerate the aldehyde.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Tetrahydropyran 4 Yloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of 4-(Tetrahydropyran-4-yloxy)benzaldehyde is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the aliphatic protons of the tetrahydropyran (B127337) ring.

The aldehydic proton (H-7) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is anticipated to appear as a singlet at approximately 9.88 ppm. The aromatic protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. The two protons ortho to the aldehyde group (H-2, H-6) are expected to resonate downfield around 7.85 ppm as a doublet, while the two protons ortho to the ether linkage (H-3, H-5) should appear as a doublet around 7.05 ppm.

The protons on the tetrahydropyran ring will show more complex signals. The proton at the C-4 position (H-a), being directly attached to the ether oxygen, is expected to be a multiplet in the range of 4.60-4.70 ppm. The four protons on the carbons adjacent to the ring oxygen (H-b, axial and equatorial) will appear as multiplets around 3.95 ppm and 3.60 ppm. The four protons at the C-3 and C-5 positions (H-c, axial and equatorial) are expected to resonate further upfield as multiplets around 2.05 ppm and 1.85 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-7 (Aldehyde) | ~9.88 | s (singlet) |

| H-2, H-6 (Aromatic) | ~7.85 | d (doublet) |

| H-3, H-5 (Aromatic) | ~7.05 | d (doublet) |

| H-a (CH-O-Ar) | ~4.65 | m (multiplet) |

| H-b (CH₂-O) | ~3.95 & ~3.60 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the types of carbon atoms (aldehydic, aromatic, aliphatic). For this compound, eight distinct signals are expected.

The aldehydic carbonyl carbon (C-7) is the most deshielded, with a predicted chemical shift around 190.8 ppm. The aromatic carbons show four signals: C-4 (ipso-carbon attached to the ether oxygen) at approximately 163.5 ppm, C-1 (ipso-carbon attached to the aldehyde) around 130.5 ppm, C-2 and C-6 at about 132.0 ppm, and C-3 and C-5 at approximately 115.5 ppm.

The carbons of the tetrahydropyran ring are expected to show three signals. The carbon atom bonded to the aryloxy group (C-a) should appear around 72.5 ppm. The two carbons adjacent to the ring oxygen (C-b) are predicted to resonate near 64.0 ppm, while the remaining two carbons (C-c) should appear further upfield at approximately 31.5 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (C=O) | ~190.8 |

| C-4 (Ar-O) | ~163.5 |

| C-2, C-6 (Ar-CH) | ~132.0 |

| C-1 (Ar-C=O) | ~130.5 |

| C-3, C-5 (Ar-CH) | ~115.5 |

| C-a (CH-O) | ~72.5 |

| C-b (CH₂-O) | ~64.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this molecule, cross-peaks would be expected between the aromatic protons H-2/H-6 and H-3/H-5. For the tetrahydropyran ring, correlations would be seen between H-a and its neighboring protons H-b and H-c, as well as between the different protons within the H-b and H-c methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). The HSQC spectrum would confirm the assignments made in the 1D spectra. For example, it would show a correlation peak between the aldehydic proton at ~9.88 ppm and the carbonyl carbon at ~190.8 ppm, between the aromatic protons at ~7.85 ppm and their corresponding carbons at ~132.0 ppm, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. Key HMBC correlations would include:

The aldehydic proton (H-7) showing a correlation to the aromatic carbons C-1 and C-2/C-6.

The aromatic protons H-2/H-6 correlating to the carbonyl carbon C-7 and the aromatic carbons C-4 and C-3/C-5.

The tetrahydropyran proton H-a showing a correlation to the aromatic carbon C-4, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 206. A smaller [M+1]⁺ peak at m/z 207 would also be present due to the natural abundance of the ¹³C isotope.

The fragmentation pattern provides insight into the molecule's structure. Key fragmentation pathways for aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29). The ether linkage is also a likely site for fragmentation. Predicted major fragments include:

m/z 205: Loss of a hydrogen radical from the aldehyde group ([M-H]⁺).

m/z 177: Loss of the formyl radical ([M-CHO]⁺).

m/z 121: Cleavage of the C-O ether bond to form the 4-formylphenoxide radical cation, a very stable and likely prominent peak.

m/z 85: The tetrahydropyranyl cation, resulting from the cleavage of the ether bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected in the region of 1690-1705 cm⁻¹. The presence of the ether linkages would be confirmed by C-O stretching bands. The aryl ether C-O stretch is anticipated around 1250 cm⁻¹, while the aliphatic ether C-O stretches from the tetrahydropyran ring would appear near 1100 cm⁻¹. Other characteristic absorptions include aromatic C=C stretching bands around 1600 and 1500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the tetrahydropyran ring just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | ~3050-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium-Strong |

| Aldehyde C-H | Stretch | ~2720 & ~2820 (Fermi doublet) | Weak |

| Aldehyde C=O | Stretch | ~1695 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Aryl C-O | Stretch | ~1250 | Strong |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Benzaldehyde (B42025) and its derivatives exhibit characteristic absorption bands due to π → π* transitions.

For this compound, the conjugation of the benzene ring with the carbonyl group, enhanced by the electron-donating ether oxygen atom, is expected to result in a strong absorption maximum (λ_max). Based on similar compounds like 4-methoxybenzaldehyde, the primary π → π* transition is predicted to occur in the range of 275-285 nm. A weaker n → π* transition associated with the carbonyl group may also be observed at longer wavelengths, typically around 310-330 nm.

Computational Chemistry and Theoretical Studies on 4 Tetrahydropyran 4 Yloxy Benzaldehyde

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-(Tetrahydropyran-4-yloxy)benzaldehyde focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule's flexibility is primarily determined by the rotation around several key single bonds: the bond connecting the tetrahydropyran (B127337) ring to the ether oxygen and the bond connecting the ether oxygen to the benzene (B151609) ring.

The tetrahydropyran ring itself is not planar and, similar to cyclohexane, typically adopts a stable "chair" conformation to minimize steric strain. beilstein-journals.org Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, are used to perform a conformational search. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The goal is to identify the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy conformers that may exist in equilibrium. The analysis of these conformers is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules. For instance, studies on similar substituted pyran systems have shown a marked preference for specific conformations in both solution and solid states. ethz.ch

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy for probing the intricacies of molecular systems. DFT is widely used to determine the electronic structure and energy of molecules, providing a foundation for predicting a wide range of properties. nih.gov For a molecule like this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to solve the approximate Schrödinger equation. mdpi.comresearchgate.net

DFT is an excellent tool for predicting the electronic characteristics of a molecule. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps assess the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A larger gap generally implies higher stability.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen, indicating these are sites prone to electrophilic attack. The aldehyde proton and aromatic protons would show positive potential (blue), marking them as potential sites for nucleophilic interaction.

Below is a table representing the typical electronic properties that would be calculated using DFT.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not available |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | Data not available |

| Dipole Moment | A measure of the overall polarity of the molecule. | Data not available |

Note: Specific calculated values for this compound are not available in the cited literature; this table serves as an example of typical DFT outputs.

Computational chemistry is instrumental in exploring the reactivity of molecules by mapping out potential reaction pathways. nih.gov For this compound, DFT could be used to study various reactions, such as the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol.

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the activation energy for a given reaction. A lower activation energy implies a faster reaction rate. This approach allows for the prediction of the most favorable reaction mechanism among several possibilities, providing insights that can guide synthetic chemistry efforts. nih.gov

Quantum chemical calculations can simulate various types of spectra, which can then be used to interpret or verify experimental data. For this compound, DFT can be used to compute:

Vibrational Frequencies: These calculations predict the positions of absorption peaks in Infrared (IR) and Raman spectra. Each peak corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the aldehyde group or C-O stretches of the ether linkage.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra aids in the structural confirmation and assignment of specific signals to individual atoms in the molecule. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra by calculating the energies of electronic transitions, typically from occupied to unoccupied orbitals (e.g., HOMO to LUMO). mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate calculated molecular properties (descriptors) with observed activity. researchgate.net

For this compound, a computational SAR study would begin by creating a virtual library of analogous compounds. This would involve systematically modifying the parent structure, for example, by adding different substituents to the benzene ring or altering the tetrahydropyran moiety. For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can include:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric properties: Molecular volume, surface area, specific structural features.

Lipophilicity: LogP, which measures the compound's solubility in water versus lipids.

If a known biological activity exists for a set of these compounds, a QSAR model can be built to predict the activity of new, untested analogues. researchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Solvation Models and Environmental Effects on Reactivity

Most chemical reactions and biological processes occur in a solvent. The presence of a solvent can significantly influence a molecule's conformation, stability, and reactivity. Computational solvation models are used to simulate these environmental effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to account for the bulk electrostatic effects of the solvent on the solute molecule. Explicit solvation models involve surrounding the molecule of interest with a number of individual solvent molecules (e.g., water). While more computationally demanding, this method can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, applying a solvation model would yield more accurate predictions of its properties and behavior in a solution, which is more representative of real-world laboratory conditions.

Synthesis and Exploration of 4 Tetrahydropyran 4 Yloxy Benzaldehyde Derivatives and Analogues

Design Principles for Structural Modification

The rationale for modifying the 4-(tetrahydropyran-4-yloxy)benzaldehyde structure is rooted in established principles of medicinal chemistry and rational drug design. biomedres.us The primary goal is to optimize the molecule's interaction with a biological target, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and minimize off-target effects. Modifications are typically guided by SAR studies, where systematic changes to the molecular structure are correlated with changes in biological activity.

Key strategies for structural modification include:

Scaffold Hopping : This involves replacing one or both of the core heterocyclic (tetrahydropyran) or aromatic (phenyl) rings with structurally distinct moieties that maintain similar biological activity. biomedres.us This can lead to novel intellectual property and improved properties.

Isosteric and Bioisosteric Replacement : Functional groups or fragments are replaced with others that have similar steric and electronic properties. For example, the aldehyde group could be replaced with a nitrile or a small heterocyclic ring to modulate reactivity and metabolic stability. Aromatic rings are common in drug molecules, and their bioisosteres are often used to enhance activity. biomedres.us

Functional Group Interconversion : The aldehyde, ether linkage, or positions on the aromatic and THP rings can be chemically altered to introduce new functionalities. This can introduce new hydrogen bond donors/acceptors, alter lipophilicity, or provide handles for further conjugation.

Introduction of Chirality : Introducing stereocenters, particularly on the tetrahydropyran (B127337) ring, can lead to derivatives with distinct three-dimensional shapes. biomedres.us This is crucial as biological systems are chiral, and different enantiomers or diastereomers often exhibit significantly different potencies and safety profiles.

These design principles allow for the creation of a focused library of compounds, where each modification is intended to probe a specific aspect of the molecule's function or properties.

Synthetic Strategies for Modifying the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is a prime target for modification due to its reactivity and the synthetic accessibility of substituted benzene (B151609) rings.

Ring Substitution : A variety of substituents can be introduced onto the phenyl ring to modulate electronic properties and steric bulk. This is often achieved by starting with an appropriately substituted 4-hydroxybenzaldehyde (B117250) derivative before the etherification step with a tetrahydropyran precursor. Common modifications include the introduction of halogens (F, Cl, Br), alkyl, alkoxy, or nitro groups. For instance, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives. researchgate.net

Aldehyde Functional Group Transformation : The aldehyde group is a versatile chemical handle that can be converted into a wide range of other functionalities.

Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard reagents like potassium permanganate (B83412) or hydrogen peroxide. researchgate.net

Reduction : Reduction with agents such as sodium borohydride (B1222165) yields the corresponding benzyl (B1604629) alcohol. researchgate.net

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent provides substituted benzylamines. researchgate.net

Condensation Reactions : The aldehyde can undergo condensation with various nucleophiles. For example, Knoevenagel condensation with active methylene (B1212753) compounds or reaction with hydrazines can yield more complex structures, such as benzimidazole-thiazolidinediones. nih.gov

Cross-Coupling : A one-pot, two-step procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by cross-coupling with organometallic reagents, can produce a variety of alkyl and aryl-substituted benzaldehydes. acs.org

These transformations are summarized in the table below.

| Modification Type | Reaction | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ring Substitution | Electrophilic Aromatic Substitution | Halogens, Alkylating/Acylating agents | Substituted Phenyl Ring | researchgate.net |

| Aldehyde Transformation | Oxidation | H₂O₂/KOH, KMnO₄ | Carboxylic Acid | researchgate.net |

| Aldehyde Transformation | Reduction | NaBH₄ | Benzyl Alcohol | researchgate.net |

| Aldehyde Transformation | Reductive Amination | R₂NH, NaBH₃CN | Benzylamine | researchgate.net |

| Aldehyde Transformation | Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkene | nih.gov |

| Aldehyde Transformation | Cross-Coupling (from precursor) | Organolithium reagents, Pd catalyst | Substituted Benzaldehyde | acs.org |

Synthetic Strategies for Modifying the Tetrahydropyran Ring

The tetrahydropyran (THP) ring is a common motif in natural products and pharmaceuticals. nih.gov A plethora of synthetic methods have been developed for its construction, allowing for the introduction of various substituents and stereochemical arrangements. rsc.orgyork.ac.uk Rather than modifying the parent THP ring post-synthesis, it is generally more efficient to construct the desired substituted THP ring from acyclic precursors and then couple it to the 4-hydroxyphenyl moiety.

Common strategies for constructing substituted THP rings include:

Prins Cyclization : This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, forming a functionalized tetrahydropyran. ntu.edu.sgnih.gov It is a powerful method for creating substituted THPs. bohrium.com

Hetero-Diels-Alder Reaction : A [4+2] cycloaddition between a diene and an aldehyde or ketone (dienophile) can efficiently construct the six-membered THP ring, often with high stereocontrol. nih.govbohrium.com

Intramolecular Epoxide Ring Opening (IERO) : The cyclization of 4,5-epoxy alcohols can lead to the formation of THP rings. The regioselectivity of the ring-opening (to form a 6-membered THP versus a 5-membered tetrahydrofuran) can be controlled by the reaction conditions and substrate. nih.gov

Michael Addition : Intramolecular conjugate addition (oxa-Michael reaction) of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a widely used strategy for THP ring formation. bohrium.com

Ring-Closing Metathesis (RCM) : Diene precursors containing an oxygen atom can be cyclized using ruthenium-based catalysts (e.g., Grubbs' catalyst) to form unsaturated dihydropyran rings, which can subsequently be reduced to the desired THP. nih.govbohrium.com

| Synthetic Strategy | Key Precursors | Description | Reference |

|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid-catalyzed cyclization to form a functionalized THP. | ntu.edu.sgnih.govbohrium.com |

| Hetero-Diels-Alder | Diene, Aldehyde/Ketone | [4+2] cycloaddition reaction to form a dihydropyran, which can be reduced. | nih.govbohrium.com |

| Intramolecular Epoxide Ring Opening | 4,5-Epoxy alcohol | Nucleophilic attack of the alcohol onto the epoxide to form the 6-membered ring. | nih.gov |

| Oxa-Michael Addition | Hydroxy-functionalized α,β-unsaturated carbonyl/nitrile | Intramolecular conjugate addition of a hydroxyl group. | bohrium.com |

| Ring-Closing Metathesis | Acyclic diene ether | Metal-catalyzed formation of a dihydropyran ring, followed by reduction. | nih.govbohrium.com |

Synthesis of Related Heterocyclic Analogues

Creating heterocyclic analogues involves replacing one of the core rings of this compound with a different ring system. This can dramatically alter the molecule's properties while potentially retaining its key binding features.

Analogues of the Benzaldehyde Moiety : The phenyl ring can be replaced with various aromatic heterocycles. For example, a pyridine (B92270) ring could be used to introduce a basic nitrogen atom, potentially forming salt bridges with a biological target and improving aqueous solubility. The synthesis would involve coupling the THP moiety to a corresponding hydroxypyridine carbaldehyde. Similarly, other heterocycles like thiophene, furan, or pyrazole (B372694) can be incorporated. Benzimidazole-based derivatives, for instance, have been synthesized by reacting substituted benzaldehydes with diamines, highlighting a pathway to more complex heterocyclic systems. nih.govnih.gov

Analogues of the Tetrahydropyran Ring : The saturated THP ring can be replaced by other cyclic systems.

Tetrahydrofuran (B95107) (THF) : Replacing the six-membered THP with a five-membered THF ring can alter the geometry and flexibility of the molecule. Synthetic strategies for substituted THF rings include iodoetherification and [3+2] cycloaddition reactions. nih.gov

Piperidine (B6355638) : A nitrogen-containing analogue, piperidine, introduces a basic center that can be protonated at physiological pH. This significantly impacts solubility and potential ionic interactions.

Cyclohexane : A non-heterocyclic carbocyclic analogue, cyclohexane, can be used to probe the importance of the ether oxygen atom in the THP ring for biological activity or material properties.

The synthesis of these analogues typically involves a modular approach, where the desired heterocyclic building blocks are prepared separately and then joined via an ether linkage or other suitable bond. For example, a Buchwald-Hartwig cross-coupling reaction followed by intramolecular cyclodehydrogenation has been used to construct complex thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, demonstrating a pathway for creating novel polycyclic analogues. nih.gov

Stereoselective Synthesis of Chiral Derivatives

Introducing substituents on the tetrahydropyran ring of this compound creates one or more stereocenters. The stereoselective synthesis of these chiral derivatives is critical, as different stereoisomers can have vastly different biological effects.

Several powerful methodologies exist for the stereocontrolled synthesis of substituted tetrahydropyrans:

Catalytic Asymmetric Prins Cyclization : The use of chiral Lewis acids or Brønsted acids can catalyze the Prins reaction to produce THP derivatives with high enantiomeric and diastereomeric purity. For example, asymmetric allylation of an aldehyde followed by a silyl-Prins cyclization can yield cis-2,6-disubstituted tetrahydropyrans stereoselectively. nih.gov

Substrate-Controlled Cyclizations : Chiral centers present in the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. For instance, the cyclization of chiral homoallylic alcohols can proceed with high diastereoselectivity.

Acid-Mediated Cyclization of Allylsilyl Alcohols : An efficient method for the stereoselective preparation of polysubstituted THP derivatives involves the acid-catalyzed cyclization of allylsilyl alcohols. This approach can create THPs with vicinal quaternary and tertiary stereocenters with excellent diastereoselectivity (>95:5). core.ac.uk

Organocatalysis : N-heterocyclic carbenes (NHCs) have been used as organocatalysts in cycloaddition reactions to produce dihydropyranones, which are precursors to THPs, with high enantiomeric excess. mdpi.com

These methods allow for the precise synthesis of specific stereoisomers, enabling a detailed investigation of how the three-dimensional arrangement of atoms influences the molecule's function.

Applications of 4 Tetrahydropyran 4 Yloxy Benzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The bifunctional nature of 4-(tetrahydropyran-4-yloxy)benzaldehyde, possessing both an electrophilic aldehyde center and a bulky, protected nucleophilic oxygen, makes it a strategic intermediate in the construction of complex molecules. The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build up a carbon skeleton.

For instance, substituted benzaldehydes are crucial starting materials in the synthesis of various polycyclic structures. In analogous syntheses, derivatives of benzaldehyde (B42025) are used to construct benzylidene tetralones through aldol condensation with α-tetralones. nih.govnih.gov These intermediates can then be elaborated into highly substituted naphthalenes, which are precursors to biologically active compounds. nih.gov The tetrahydropyran-4-yloxy group at the para-position can influence the stereoselectivity of such reactions and can be deprotected at a later stage to reveal a reactive phenol (B47542) for further functionalization.

The general synthetic utility of the aldehyde group in this compound allows it to serve as a linchpin, connecting different molecular fragments in a convergent synthesis approach. The tetrahydropyran (B127337) protecting group ensures that the phenolic oxygen does not interfere with reactions targeting the aldehyde, allowing for selective transformations.

| Reaction Type | Aldehyde Function | Potential Product Class |

| Aldol Condensation | Electrophile | Chalcones, Benzylidene tetralones |

| Wittig Reaction | Electrophile | Substituted Stilbenes, Dienes |

| Grignard Reaction | Electrophile | Secondary Alcohols |

| Reductive Amination | Electrophile | Substituted Benzylamines |

Utilization in Multi-Step Synthetic Sequences and Cascade Reactions

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the creation of complex molecules from simpler starting materials through a sequence of reactions. nih.govlibretexts.org this compound is well-suited for such sequences due to its distinct functional groups that can be addressed in separate, orthogonal steps. A typical multi-step sequence could involve an initial reaction at the aldehyde, followed by several transformations on the newly introduced moiety, and concluding with the deprotection of the tetrahydropyranyl ether to unmask the phenol for a final modification.

Cascade reactions, where multiple bonds are formed in a single operation from a suitable precursor, offer an efficient strategy for building molecular complexity. syrris.jp While specific cascade reactions starting directly from this compound are not extensively documented, its aldehyde functionality is a common trigger for such sequences. For example, aldehydes can initiate multicomponent reactions for the synthesis of heterocyclic scaffolds like 4H-pyrans. researchgate.netnih.gov In a hypothetical cascade, the aldehyde could undergo an initial condensation, with the resulting intermediate poised for an intramolecular cyclization, potentially involving the aromatic ring or a substituent introduced in a prior step. The design of such a cascade would leverage the electronic properties of the benzaldehyde ring, which are modulated by the electron-donating tetrahydropyran-4-yloxy group.

Application in Protecting Group Chemistry

One of the most direct applications of this compound's structure lies in the realm of protecting group chemistry. The tetrahydropyran (THP) group is a widely used acid-labile protecting group for alcohols and phenols. In this molecule, the tetrahydropyran ring protects the hydroxyl group of 4-hydroxybenzaldehyde (B117250).

This protection is crucial in multi-step syntheses where the phenolic hydroxyl group could interfere with desired reactions. For example, if a strong base or a Grignard reagent were to be used to react with the aldehyde, the acidic proton of an unprotected phenol would quench the reagent. By converting the phenol to a THP ether, its acidity is masked, allowing the desired reaction at the aldehyde to proceed.

The formation of the tetrahydropyranyl ether is typically achieved by reacting 4-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran under acidic catalysis. The removal of the THP group (deprotection) is accomplished under mild acidic conditions, which cleaves the acetal (B89532) linkage and regenerates the free phenol. This orthogonality allows for selective deprotection without affecting other functional groups that might be sensitive to other conditions (e.g., base-labile esters).

| Condition | Reaction | Purpose |

| 3,4-Dihydro-2H-pyran, Acid catalyst (e.g., PTSA) | Protection | Masks the acidic phenolic proton |

| Mild aqueous acid (e.g., HCl, Acetic Acid) | Deprotection | Regenerates the free hydroxyl group |

Precursor for Functional Materials (e.g., mesogenic Schiff base cinnamates)

Substituted benzaldehydes are fundamental building blocks for a variety of functional materials, particularly liquid crystals. The aldehyde group readily undergoes a condensation reaction with primary amines to form an imine or Schiff base (-CH=N-). This linkage is a common structural motif in many mesogenic (liquid crystal-forming) compounds.

This compound can serve as a precursor to such materials. The reaction with an appropriate aniline (B41778) derivative, for instance, would yield a Schiff base with a rigid aromatic core and a bulky, non-planar tetrahydropyran group at one terminus. The size and shape of this terminal group can significantly influence the packing of the molecules and, consequently, their liquid crystalline properties, such as the temperature range of the nematic or smectic phases. researchgate.netresearchgate.netnih.gov

Furthermore, the aldehyde can be converted into a cinnamate (B1238496) moiety via reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The resulting 4-(tetrahydropyran-4-yloxy)cinnamic acid or its derivatives could then be condensed with other aromatic units to form mesogenic Schiff base cinnamates. These materials are of interest for applications in display technologies and photonics. The synthesis of various Schiff bases from 4-alkoxybenzaldehydes demonstrates the general utility of this class of compounds in creating materials with specific thermal and optical properties. researchgate.netnih.gov

| Precursor Reactants | Resulting Linkage/Moiety | Material Class |

| This compound + Aromatic Amine | Schiff Base (Imine) | Liquid Crystals |

| This compound + Phosphonium Ylide | Cinnamate precursor | Liquid Crystals, Polymers |

Future Research Directions and Perspectives for 4 Tetrahydropyran 4 Yloxy Benzaldehyde

Development of More Sustainable and Environmentally Benign Synthetic Methods

The primary route to synthesizing 4-(tetrahydropyran-4-yloxy)benzaldehyde is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with a suitable tetrahydropyran (B127337) derivative. jk-sci.commasterorganicchemistry.com While effective, traditional methods often rely on volatile organic solvents and strong bases, posing environmental and safety concerns. numberanalytics.com Future research will focus on developing greener, more sustainable synthetic protocols.

Key areas for development include:

Aqueous Media Synthesis: Utilizing surfactants or phase-transfer catalysts can enable the reaction to proceed in water, a non-toxic and abundant solvent. researchgate.netfrancis-press.com This approach minimizes the use of hazardous organic solvents and simplifies product isolation. researchgate.net

Alternative Solvents: The use of ionic liquids (ILs) and deep eutectic solvents (DES) as reaction media is a promising trend. numberanalytics.com These solvents offer benefits such as low vapor pressure, high thermal stability, and potential for recyclability, which can lead to cleaner reaction profiles. researchgate.netresearchgate.net

Energy-Efficient Techniques: Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. numberanalytics.comresearchgate.net

Biocatalysis: Investigating enzymatic pathways for the synthesis of aldehyde building blocks or for the key etherification step could offer a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

| Green Synthesis Approach | Key Advantages | Relevant Research Focus |

| Aqueous Phase Synthesis | Reduces volatile organic compound (VOC) emissions; simplifies workup. | Development of efficient, recyclable surfactants and phase-transfer catalysts. researchgate.net |

| Ionic Liquids (ILs) / Deep Eutectic Solvents (DES) | Low volatility, high thermal stability, tunable properties, potential for reuse. numberanalytics.com | Screening ILs/DES for optimal yield and selectivity; developing efficient product extraction methods. |

| Microwave Irradiation | Rapid heating, shorter reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of microwave parameters (temperature, time, power) for the etherification reaction. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). researchgate.net | Identification and engineering of enzymes capable of catalyzing the formation of the ether linkage. |

Exploration of Novel Catalytic Transformations

The aldehyde functional group of this compound is a gateway to a vast array of chemical transformations. Future research should focus on employing novel catalytic systems to access new molecular architectures with high efficiency and selectivity.

Organocatalysis: Chiral secondary amines, such as prolinol derivatives, can activate aldehydes through enamine intermediates, enabling a wide range of asymmetric α-functionalization reactions to form C-C, C-N, C-F, and other bonds. acs.orgresearchgate.net Similarly, "oxidative enamine catalysis" can achieve β-functionalization. nih.gov Applying these methods to the title compound could generate libraries of chiral molecules with potential biological activity.

Prins Cyclization: The reaction of the aldehyde with homoallylic alcohols, known as the Prins cyclization, is a powerful method for constructing new tetrahydropyran rings. mdpi.comuva.es The use of advanced Brønsted acid catalysts, such as confined imino-imidodiphosphates, can render this reaction highly enantioselective for both aromatic and aliphatic aldehydes. organic-chemistry.orgnih.govacs.org This would allow for the synthesis of complex, spirocyclic, or fused polyether systems.

Ionic Liquid Catalysis: Beyond their role as solvents, functionalized ionic liquids can act as catalysts. For instance, ILs can facilitate condensations and other transformations of the aldehyde group, often with the benefit of easy catalyst separation and recycling. researchgate.netresearchgate.netrsc.org

Transient Directing Groups: The development of reactions using transient directing groups can enable novel C-H functionalization at the ortho-position of the benzaldehyde (B42025) ring. This strategy avoids the need for pre-installing a directing group and expands the possibilities for late-stage diversification of the molecule. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new drugs and materials, modern chemistry increasingly relies on automated and high-throughput synthesis. This compound is an ideal building block for these platforms due to the versatile reactivity of its aldehyde group.

Future efforts will likely involve:

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. durham.ac.ukacs.org Integrating the synthesis and subsequent functionalization of this compound into multi-step flow sequences can enable the on-demand production of derivatives without the need for isolating intermediates. beilstein-journals.orgresearchgate.net

Automated Library Synthesis: Robotic platforms can perform numerous reactions in parallel, allowing for the rapid generation of large compound libraries. chemrxiv.orgsynplechem.comnih.gov By reacting this compound with a diverse set of reaction partners in a 96-well plate format, for example, hundreds of unique derivatives can be synthesized and screened for biological activity or material properties. chemrxiv.orgyoutube.com

Integrated Discovery Platforms: The ultimate goal is to create closed-loop systems where synthesis, purification, analysis, and biological screening are fully integrated and guided by artificial intelligence or machine learning algorithms. nih.govnih.gov The title compound could serve as a foundational scaffold in such a system, allowing for the rapid optimization of properties for a desired application. nih.gov

| Technology Platform | Application to this compound | Key Benefits |

| Flow Chemistry | Multi-step synthesis of derivatives in a continuous, automated fashion. durham.ac.uk | Enhanced safety, scalability, process control, and reduced waste. beilstein-journals.org |

| Parallel Synthesis | Rapid generation of focused compound libraries for screening. tarosdiscovery.com | High-throughput discovery of hits for drug or materials development. nih.gov |

| Automated Platforms | Use as a key building block in robotic systems for "on-demand" synthesis. synplechem.com | Accelerated design-make-test-analyze cycles in medicinal chemistry. nih.gov |

Theoretical Validation and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical behavior. Applying these methods to this compound can provide deep insights into its properties and guide experimental work.